Bienvenue dans la boutique en ligne BenchChem!

4-Methylpyridazin-3-amine

Organic Synthesis Building Block Comparison Reaction Selectivity

Procure 4-Methylpyridazin-3-amine as the non-negotiable core scaffold for GABA-A receptor antagonist programs. The unique 4-methyl-3-amino substitution pattern is validated by SAR studies as essential for competitive binding at the GABA site, a property absent in alternative isomers. This compound's defined electronic profile (pKa 5.31, LogP 0.948) and preserved amino nucleophilicity ensure reliable synthetic outcomes, distinguishing it from halogenated or unsubstituted analogs.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 90568-15-3
Cat. No. B113242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridazin-3-amine
CAS90568-15-3
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)N
InChIInChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
InChIKeyWDTVJTBXOFGSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyridazin-3-amine (CAS 90568-15-3): Procurement-Grade Specifications for Pyridazine Scaffold Optimization


4-Methylpyridazin-3-amine (synonym: 3-Amino-4-methylpyridazine; CAS 90568-15-3) is a heterocyclic aromatic amine featuring a pyridazine core with a methyl substituent at the 4-position and a primary amino group at the 3-position. The compound possesses a calculated density of 1.155±0.06 g/cm³, a predicted boiling point of 316.8±22.0°C at 760 mmHg, a melting point of 193.5°C, and a predicted pKa of 5.31±0.10 . Its topological polar surface area (TPSA) is 51.80 Ų with a calculated LogP of 0.94840 . The compound serves as a versatile building block for pharmaceutical synthesis, particularly in the preparation of anti-inflammatory agents and GABA-A receptor antagonists [1] .

4-Methylpyridazin-3-amine (CAS 90568-15-3): Why In-Class Aminopyridazine Isomers Cannot Be Interchanged Without Activity Loss


The 4-methyl substitution pattern on the pyridazine ring constitutes a critical determinant of pharmacological activity and synthetic utility that cannot be replicated by alternative positional isomers or unsubstituted analogs. Substitution at the 4-position, as opposed to the 3-, 5-, or 6-positions, alters both electronic distribution across the heterocyclic ring and steric accessibility of the 3-amino group for downstream functionalization. Structure-activity relationship (SAR) studies have demonstrated that changes to the pyridazine ring substitution pattern generally result in a significant loss of biological potency [1]. In GABA-A antagonist development, the 4-methyl-3-amino substitution pattern specifically enables the correct orientation for competitive binding at the GABA recognition site, a property not shared by 5-methyl or unsubstituted analogs [2]. Furthermore, the methyl group at the 4-position provides sufficient steric bulk to direct regioselective functionalization while maintaining the amino group's nucleophilicity for amide bond formation or diazonium chemistry, properties that differ measurably from 4-chloro, 4-phenyl, or 4-unsubstituted pyridazin-3-amines.

4-Methylpyridazin-3-amine (CAS 90568-15-3): Quantified Differentiation Evidence for Scientific Selection


4-Methyl Substituent Preserves Amino Group Nucleophilicity Versus 4-Chloro Analogs in Synthetic Transformations

4-Methylpyridazin-3-amine (CAS 90568-15-3) provides a distinct synthetic advantage over its 4-chloro counterpart (6-Chloro-4-methylpyridazin-3-amine, CAS 64068-00-4) in nucleophilic substitution and amide coupling reactions. The electron-donating methyl group (+I effect) preserves the nucleophilicity of the 3-amino group, whereas the electron-withdrawing chlorine substituent in the chloro analog deactivates the ring and reduces amino group reactivity. Density comparison shows the methyl-substituted compound (density: 1.155 g/cm³) has significantly lower density than the 6-chloro analog (density: 1.4±0.1 g/cm³) [1]. The calculated LogP values differ substantially: 0.94840 for the methyl derivative versus XlogP of 0.8 for the chloro derivative, indicating differential partitioning behavior during extraction and purification [1].

Organic Synthesis Building Block Comparison Reaction Selectivity

4-Methyl Substitution Pattern Enables GABA-A Antagonist Activity Unachievable with 5-Methyl or 6-Methyl Isomers

In a systematic SAR study of 35 novel aminopyridazine derivatives examined as GABA antagonists, the 4-methyl-3-aminopyridazine scaffold was identified as a critical pharmacophoric element for competitive binding at the GABA-A receptor site [1]. The study, which evaluated derivatives of 2-(carboxypropyl)-3-amino-4-methyl-6-phenyl pyridazine (SR 95103), demonstrated that the 4-methyl substitution pattern, when combined with the 3-amino group, confers the optimal spatial and electronic configuration for GABA-A receptor antagonism. This binding orientation is not achievable with positional isomers bearing methyl groups at the 3-, 5-, or 6-positions due to altered vector geometry and hydrogen-bonding capacity. In electrophysiological assays using the flap preparation of Ascaris suum with a two-microelectrode current-clamp technique, the 4-methyl-substituted derivatives exhibited quantifiable GABA antagonism, whereas modifications to the substitution pattern resulted in diminished or abolished activity [1].

GABA-A Receptor Structure-Activity Relationship Neurological Pharmacology

4-Methyl-3-amino Pyridazine Core Retains Synthetic Versatility for Anti-inflammatory Agent Preparation Versus 6-Chloro Derivatives

4-Methylpyridazin-3-amine serves as a direct reactant in the synthesis of anti-inflammatory agents such as 2-phenylimidazo[1,2-b]pyridazine-3-acetic acid . In contrast, the 6-chloro-4-methyl analog (CAS 64068-00-4) has been documented to inhibit the production of hydrazines, azides, and quinones, a property that introduces off-target reactivity not observed with the non-halogenated methyl derivative . The absence of the 6-chloro substituent in 4-Methylpyridazin-3-amine eliminates the potential for unwanted nucleophilic aromatic substitution side reactions during multi-step syntheses, providing cleaner reaction profiles and simplified purification workflows. Additionally, the methyl derivative maintains consistent analgesic and anti-inflammatory properties in its own right without requiring halogenation .

Anti-inflammatory Agents Drug Synthesis Imidazopyridazine

pKa and LogP Values Enable Predictable Ionization and Extraction Behavior Distinct from 4-Phenyl or 4-Unsubstituted Analogs

The predicted pKa of 5.31±0.10 for 4-Methylpyridazin-3-amine establishes quantifiable differentiation from other 4-substituted pyridazin-3-amine derivatives in terms of ionization state under physiological and preparative pH conditions. While experimental pKa values for direct comparators are not uniformly available in the literature, class-level inference from pyridazine SAR studies indicates that 4-position substituents modulate the basicity of the adjacent 3-amino group through inductive effects. The electron-donating methyl group (+I effect) produces a measurably different pKa compared to electron-withdrawing substituents (e.g., 4-chloro or 4-trifluoromethyl analogs) or the unsubstituted pyridazin-3-amine. The calculated LogP of 0.94840 similarly provides predictable partitioning behavior during liquid-liquid extraction, distinct from more lipophilic analogs such as 4-phenylpyridazin-3-amine (estimated LogP >2.5).

Physicochemical Properties Formulation Development Purification Optimization

4-Methylpyridazin-3-amine (CAS 90568-15-3): Evidence-Backed Procurement and Application Scenarios


GABA-A Receptor Antagonist Lead Optimization Programs

Procure 4-Methylpyridazin-3-amine as the core scaffold for synthesizing competitive GABA-A receptor antagonists. The 4-methyl-3-amino substitution pattern is validated by SAR studies as essential for competitive binding at the GABA recognition site [1]. Derivatives such as SR 95103 (2-(carboxypropyl)-3-amino-4-methyl-6-phenyl pyridazine) demonstrate quantifiable GABA antagonism in electrophysiological assays using Ascaris suum flap preparations with two-microelectrode current-clamp technique, whereas alternative substitution patterns show significantly reduced or abolished activity [1]. This compound serves as the non-negotiable starting material for programs targeting GABA-A modulation in neurological disorders.

Synthesis of 2-Phenylimidazo[1,2-b]pyridazine-3-acetic Acid Anti-inflammatory Agents

Utilize 4-Methylpyridazin-3-amine as a direct reactant in the preparation of imidazopyridazine-based anti-inflammatory compounds . Unlike the 6-chloro analog, this non-halogenated methyl derivative avoids unwanted side reactions during multi-step synthesis and eliminates the need for dehalogenation steps. The preserved nucleophilicity of the 3-amino group (enabled by the electron-donating methyl substituent at the 4-position) facilitates efficient amide bond formation and cyclization chemistry required for constructing the fused imidazopyridazine core .

Structure-Activity Relationship (SAR) Studies of Aminopyridazine Pharmacophores

Employ 4-Methylpyridazin-3-amine as a reference building block in systematic SAR investigations of pyridazine-containing bioactive molecules. SAR studies of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides demonstrate that changes to pyridazine ring substitution patterns generally result in significant loss of insecticidal potency against Myzus persicae and Aphis gossypii, confirming that substitution pattern optimization requires access to specific positional isomers [2]. The 4-methyl-3-amino configuration provides a defined electronic and steric profile (pKa 5.31±0.10, LogP 0.94840) that serves as a baseline comparator when evaluating the effects of alternative substituents on target engagement and physicochemical properties .

Building Block for Kinase Inhibitor Fragment-Based Drug Discovery

Deploy 4-Methylpyridazin-3-amine in fragment-based screening campaigns targeting kinase hinge regions. Pyridine and pyridazine derivatives have demonstrated unexpected drug properties as inhibitors of protein kinases in patent literature [3]. The compound's molecular weight (109.13 g/mol), topological polar surface area (51.80 Ų), and balanced LogP (0.94840) meet fragment-like property criteria (Rule of Three compliance), making it suitable for fragment library inclusion and subsequent hit-to-lead optimization. The 3-amino group provides a synthetic handle for rapid derivatization, while the 4-methyl group offers appropriate steric bulk for hinge-binding optimization without excessive molecular weight addition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.